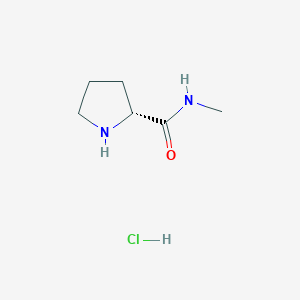![molecular formula C12H8FNO2S B2806840 3-[2-(4-Fluorophenyl)-1,3-thiazol-4-yl]prop-2-enoic acid CAS No. 1613051-28-7](/img/structure/B2806840.png)
3-[2-(4-Fluorophenyl)-1,3-thiazol-4-yl]prop-2-enoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of similar compounds often involves the reaction of precursors under specific conditions. For instance, a compound “N-(3-chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine” was synthesized by reacting two precursors, 3-chloro-2-methylphenylthiourea and 4-fluorophenacyl bromide, under Hantzsch thiazole synthesis conditions .Molecular Structure Analysis
The molecular structure of similar compounds can be analyzed using various spectroscopic techniques. For example, the compound “N-(3-chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine” was confirmed by its spectral data, including IR, 1H-NMR, 13C-NMR, and mass spectral data .Chemical Reactions Analysis
The chemical reactions involving similar compounds can be complex. For instance, the catalytic protodeboronation of 1°, 2°, and 3° alkyl boronic esters has been reported, utilizing a radical approach .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound like “3- (4-chlorophenyl)-2- (4-fluorophenyl)prop-2-enoic acid” include a molecular weight of 276.69, storage temperature at room temperature (RT), and it appears as a powder .科学的研究の応用
Synthesis and Intermediate Compounds
The synthesis of complex organic compounds often involves intermediate stages where specific functional groups are introduced or modified. For example, the synthesis of 2-Fluoro-4-bromobiphenyl, a key intermediate in the manufacture of certain pharmaceuticals, showcases the intricacies of organic synthesis. This compound's synthesis involves cross-coupling reactions and diazotization processes, highlighting the methodological diversity in organic chemistry. Such intermediate compounds are crucial for the development of more complex structures, including those with therapeutic potential (Qiu et al., 2009).
Antioxidant and Anti-inflammatory Agents
Research on benzofused thiazole derivatives has revealed their potential as alternative antioxidant and anti-inflammatory agents. These compounds, synthesized through cyclocondensation reactions, exhibit significant in vitro antioxidant and anti-inflammatory activities. Their molecular docking studies suggest a promising avenue for the development of new therapeutic agents in these categories (Raut et al., 2020).
Degradation and Environmental Impact
The study of the degradation processes of chemicals like nitisinone provides insights into their stability and environmental impact. Understanding the stability of such compounds under various conditions can help in assessing their long-term effects and risks associated with their use, especially in medical applications (Barchańska et al., 2019).
Chemosensors and Photophysical Properties
Fluorescent chemosensors based on specific organic frameworks can detect a wide range of analytes with high selectivity and sensitivity. The development of such chemosensors, utilizing compounds like 4-methyl-2,6-diformylphenol, contributes to advancements in analytical chemistry, offering tools for detecting metals, ions, and other molecules (Roy, 2021).
Phosphorylated Derivatives and Biological Activities
The synthesis and study of 4-phosphorylated derivatives of 1,3-azoles have shown that these compounds possess a range of biological activities, including insectoacaricidal, anti-blastic, and antihypertensive effects. Such research highlights the potential of these compounds in developing new therapeutic agents and understanding their mechanisms of action (Abdurakhmanova et al., 2018).
Safety and Hazards
The safety and hazards associated with similar compounds can vary. For instance, the compound “3- (4-chlorophenyl)-2- (4-fluorophenyl)prop-2-enoic acid” has hazard statements H315, H319, H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation .
特性
IUPAC Name |
(E)-3-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]prop-2-enoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8FNO2S/c13-9-3-1-8(2-4-9)12-14-10(7-17-12)5-6-11(15)16/h1-7H,(H,15,16)/b6-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTYBJFXNZZTKRC-AATRIKPKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC(=CS2)C=CC(=O)O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C2=NC(=CS2)/C=C/C(=O)O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8FNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-(Allylsulfanyl)-4-(phenylsulfanyl)[1]benzothieno[3,2-d]pyrimidine](/img/structure/B2806757.png)


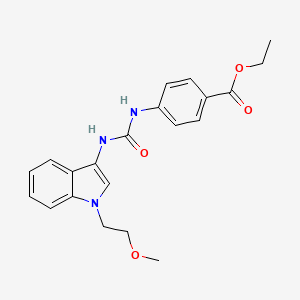
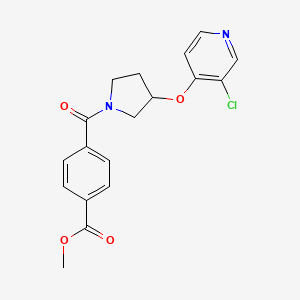
![(E)-5-bromo-N-(6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide](/img/structure/B2806768.png)
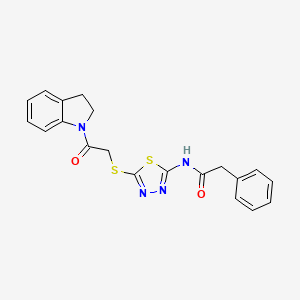
![N-cyclopentyl-2-(4-oxo-2-(pyrrolidin-1-yl)-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2806770.png)
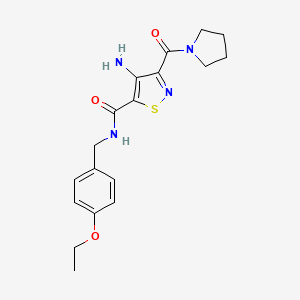
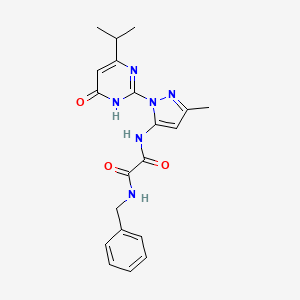
![2-[1-[2-(2,5-dimethylanilino)-2-oxoethyl]-2,4-dioxo-1,4-dihydro-3(2H)-quinazolinyl]-N-phenethylacetamide](/img/structure/B2806774.png)
![N-(1,3-benzodioxol-5-yl)-4-[methyl(tetrahydrofurfuryl)sulfamoyl]benzamide](/img/structure/B2806776.png)
